molecular formula C14H12O2S B14543892 2-(4-Methylbenzene-1-sulfinyl)benzaldehyde CAS No. 62351-51-3

2-(4-Methylbenzene-1-sulfinyl)benzaldehyde

Cat. No.: B14543892
CAS No.: 62351-51-3
M. Wt: 244.31 g/mol
InChI Key: UYKMNCUZZGXVQU-UHFFFAOYSA-N
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Description

2-(p-Tolylsulfinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a p-tolylsulfinyl group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolylsulfinyl)benzaldehyde typically involves the introduction of the p-tolylsulfinyl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with p-tolylsulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for 2-(p-Tolylsulfinyl)benzaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylsulfinyl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(p-Tolylsulfinyl)benzaldehyde in chemical reactions involves the reactivity of both the aldehyde and sulfinyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the sulfinyl group can undergo oxidation or reduction. The compound’s ability to act as a chiral auxiliary is due to the stereochemical influence of the sulfinyl group, which can induce asymmetry in the products formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolylsulfinyl)benzaldehyde is unique due to its combination of an aldehyde and a sulfinyl group, which provides distinct reactivity patterns and makes it a valuable intermediate in asymmetric synthesis. Its ability to induce chirality in reaction products sets it apart from other similar compounds .

Properties

CAS No.

62351-51-3

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinylbenzaldehyde

InChI

InChI=1S/C14H12O2S/c1-11-6-8-13(9-7-11)17(16)14-5-3-2-4-12(14)10-15/h2-10H,1H3

InChI Key

UYKMNCUZZGXVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C=O

Origin of Product

United States

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